N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it an invaluable tool in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide, often involves condensation reactions. Some common synthetic methods include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Paal–Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to tetrahydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses reagents like bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while reduction can produce tetrahydrothiophenes .
Scientific Research Applications
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with molecular targets and pathways. The thiophene ring system is known to interact with various biological targets, influencing processes such as enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific structure, which imparts distinct properties and reactivity compared to other thiophene derivatives. This uniqueness makes it particularly valuable in specialized applications in research and industry.
Biological Activity
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanecarboxamide backbone with a thiophene substituent. The presence of these structural elements contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring is known to influence enzyme activity and receptor binding, which may modulate physiological responses related to inflammation and pain management.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cannabinoid receptors, suggesting applications in pain relief and neuroprotection.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigated for its potential to combat bacterial infections.
- Anti-inflammatory Effects : Shown to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Suggested interactions with cannabinoid receptors may provide neuroprotective benefits.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the release of leukotrienes (LTs), which are mediators of inflammation. For instance, it was shown to effectively reduce LTB4 generation from activated human whole blood and isolated human monocytes .
In Vivo Studies
Animal studies have further supported its anti-inflammatory effects. In a zymosan-induced peritoneal inflammation model in mice, this compound exhibited significant reductions in inflammation markers, indicating its potential for therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Similar backbone | Antimicrobial, anti-inflammatory |
Thiophene derivatives | Contains thiophene | Various biological activities including anticancer |
Cyclopentanecarboxamide derivatives | Varies by substituents | Diverse pharmacological effects |
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Inflammatory Disease : A study involving murine models demonstrated that treatment with the compound led to a significant decrease in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Case Study on Pain Management : Research indicated that the compound’s interaction with cannabinoid receptors could provide a novel approach to pain management without the side effects commonly associated with traditional analgesics.
Properties
IUPAC Name |
N-butyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-3-10-15-13(16)14(8-4-5-9-14)12-7-6-11-17-12/h6-7,11H,2-5,8-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDCHHGKYRRYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1(CCCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.